2,6-Dimethyl-2-octene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

4057-42-5 |

|---|---|

Molekularformel |

C10H20 |

Molekulargewicht |

140.27 g/mol |

IUPAC-Name |

2,6-dimethyloct-2-ene |

InChI |

InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h7,10H,5-6,8H2,1-4H3 |

InChI-Schlüssel |

WQNLWKDARWVSKE-UHFFFAOYSA-N |

SMILES |

CCC(C)CCC=C(C)C |

Kanonische SMILES |

CCC(C)CCC=C(C)C |

Andere CAS-Nummern |

4057-42-5 |

Herkunft des Produkts |

United States |

Contextualization Within Branched Alkene Chemistry Research

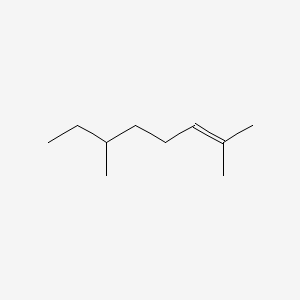

2,6-Dimethyl-2-octene is an organic compound classified as a branched alkene. cymitquimica.com Its structure consists of an eight-carbon chain with a double bond at the second position and methyl groups attached to the second and sixth carbon atoms. cymitquimica.com This seemingly simple molecule holds a significant place in the broader field of branched alkene chemistry, a sub-discipline of organic chemistry that investigates the synthesis, properties, and reactivity of alkenes with non-linear carbon skeletons.

The presence of the double bond and the branched methyl groups imparts unique chemical and physical properties to this compound. cymitquimica.com Like other alkenes, it can undergo a variety of reactions, including hydrogenation, polymerization, and electrophilic additions. cymitquimica.com The specific positioning of the double bond and the methyl groups influences the regioselectivity and stereoselectivity of these reactions, making it a valuable substrate for studying the intricacies of reaction mechanisms in branched systems.

Research in branched alkene chemistry often focuses on creating complex molecules with specific functionalities and stereochemistry. Branched alkenes like this compound serve as important building blocks or intermediates in these synthetic pathways. cymitquimica.com For instance, derivatives of this compound have been explored in the synthesis of pheromones and other biologically active molecules, where the precise arrangement of atoms is crucial for their function. tandfonline.comresearchgate.net The study of such molecules contributes to a deeper understanding of structure-activity relationships.

The physical properties of this compound, such as its boiling point and solubility, are also of interest in the context of branched alkene research. It is a colorless liquid at room temperature and is insoluble in water but soluble in organic solvents. cymitquimica.com These characteristics are typical for hydrocarbons of its size but are subtly influenced by its branched nature, which can affect intermolecular forces and packing efficiency.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H20 | nih.govnist.gov |

| Molecular Weight | 140.27 g/mol | nih.gov |

| CAS Number | 4057-42-5 | nih.govnist.gov |

| Density | 0.746 g/mL | stenutz.eu |

| Boiling Point | 163 °C | stenutz.eu |

| Refractive Index | 1.425 | stenutz.eu |

| IUPAC Name | 2,6-dimethyloct-2-ene | nih.gov |

Significance and Identified Research Gaps Pertaining to 2,6 Dimethyl 2 Octene

The significance of 2,6-dimethyl-2-octene in advanced chemical research stems primarily from its role as a versatile intermediate and a model compound for studying the behavior of branched alkenes. Its derivatives have been identified as components of insect pheromones, highlighting the importance of its specific isomeric forms in chemical ecology and pest management research. tandfonline.comresearchgate.net For example, the synthesis of stereoisomers of related compounds like 2,6-dimethyloctane-1,8-dioic acid, a pheromone of the cowpea weevil, showcases the utility of understanding the chemistry of the dimethyloctane backbone. tandfonline.comresearchgate.net

Despite its utility, there are identifiable research gaps in the current body of knowledge surrounding this compound. While general synthetic routes to this compound and its isomers exist, often starting from commercially available precursors like citronellol, there is a continuous need for more efficient, stereoselective, and environmentally benign synthetic methodologies. prepchem.com The development of novel catalytic systems for the precise synthesis of specific isomers of this compound remains an active area of investigation.

Furthermore, while the fundamental reactivity of this compound as an alkene is understood, a more detailed exploration of its participation in more complex and modern organic reactions could unveil new synthetic possibilities. For instance, its application in metathesis reactions, C-H activation, or asymmetric catalysis has not been extensively reported. A deeper investigation into its coordination chemistry with various transition metals could also lead to the discovery of new catalysts or materials.

Finally, while its derivatives have been studied, the direct biological activities of this compound itself are not well-documented in publicly accessible literature. A systematic investigation into its potential biological effects could open up new avenues for its application in fields beyond synthetic chemistry.

Interactive Data Table: Reported Research on this compound and Related Compounds

| Research Area | Focus | Key Findings | References |

| Pheromone Synthesis | Synthesis of stereoisomers of 2,6-dimethyloctane-1,8-dioic acid | Developed a synthetic route to all four stereoisomers to study their biological activity as a copulation release pheromone. | tandfonline.comresearchgate.nettandfonline.com |

| Synthetic Methodology | Synthesis of (S)-8-Iodo-2,6-dimethyl-2-octene | Utilized (S)-(-)-β-citronellol as a starting material. | prepchem.com |

| Pheromone Component Identification | Identification of pheromone components in the western false hemlock looper | (3S, 13R)-3,13-Dimethylheptadecane was identified as the major pheromone component, with other stereoisomers acting as synergists. | nih.gov |

| Insect Behavior | Use of semiochemicals by parasitoid wasps | 2,6-dimethyl-7-octene-1,6-diol was identified as a male-produced sex pheromone in Urolepis rufipes. | researchgate.net |

Synthetic Methodologies and Chemical Transformations of 2,6 Dimethyl 2 Octene

Mechanistic Studies of 2,6-Dimethyl-2-octene Synthesis Pathways

The synthesis of this compound can be achieved through several strategic pathways, each with distinct mechanistic features. These methods include the dimerization of smaller unsaturated units, the application of organometallic reagents, and advanced stereoselective approaches to control its chiral center.

Dimerization Reactions for this compound Formation

The dimerization of isoprene is a highly atom-economical method for constructing C10 monoterpene skeletons. nih.gov The formation of this compound, a linear "head-to-tail" dimer, is one of several possible outcomes of isoprene dimerization, alongside other linear and cyclic products. The selectivity towards a specific dimer is highly dependent on the catalytic system employed.

Ziegler-type catalysts, which often consist of a transition metal compound and an organoaluminum co-catalyst, are known to promote the formation of the linear head-to-tail dimer, 2,6-dimethyl-1,3,6-octatriene (alloocimene). nih.gov Subsequent selective reduction of the less substituted double bonds can yield this compound.

Palladium-based catalysts, often in combination with phosphine ligands, are also widely used for isoprene dimerization. nih.gov The mechanism for palladium-catalyzed dimerization generally involves the in-situ reduction of a Pd(II) precursor to the active Pd(0) species. nih.gov Two isoprene molecules then coordinate to the palladium center. nih.gov Oxidative coupling of the two isoprene units forms a bis-π-allyl palladium intermediate, which, through a series of rearrangements and reductive elimination, yields the C10 dimer. The choice of ligand and reaction conditions can influence the regioselectivity of the coupling (head-to-head vs. head-to-tail vs. tail-to-tail). nih.gov For instance, a system using Pd(OAc)₂ and triphenylphosphine has been shown to be effective for producing a tail-to-tail dimer. nih.gov

Other transition metal complexes based on titanium, zirconium, iron, cobalt, and nickel can also catalyze isoprene dimerization, with nickel catalysts often favoring the formation of the tail-to-tail dimer, 2,7-dimethyl-1,3,7-octatriene. nih.gov Photochemical dimerization using photosensitizers represents another approach, yielding a mixture of cycloadducts. diva-portal.orgnih.gov

| Catalyst System | Primary Dimer Product from Isoprene | Reference |

|---|---|---|

| Titanium/Zirconium-based Ziegler-type | 2,6-dimethyl-1,3,6-octatriene (Head-to-Tail) | nih.gov |

| Nickel-based | 2,7-dimethyl-1,3,7-octatriene (Tail-to-Tail) | nih.gov |

| Palladium(II) acetate / Triphenylphosphine | 2,7-dimethyl-1,3,7-octatriene (Tail-to-Tail) | nih.gov |

| Lithium naphthalene | Mixture including 2,6-dimethyl-2,6-octadiene | researchgate.net |

Grignard Reagent Applications in this compound Synthesis

Grignard reagents are powerful nucleophiles used extensively in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.org The synthesis of terpene alcohols, which are direct precursors to alkenes like this compound, can be efficiently achieved using Grignard reactions. researchgate.netorganic-chemistry.org

A plausible retrosynthetic analysis for this compound points to 2,6-dimethyl-2-octanol as the immediate precursor. This tertiary alcohol can be disconnected into a ketone and a Grignard reagent. For example, the reaction of 2-hexanone with methylmagnesium bromide or the reaction of acetone with pentylmagnesium bromide would both yield 2,6-dimethyl-2-heptanol after acidic workup. A subsequent dehydration reaction, typically under acidic conditions, would eliminate water to form the target alkene, this compound. According to Zaitsev's rule, the dehydration would favor the formation of the more substituted, and thus more stable, trisubstituted double bond.

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. wikipedia.org This forms a magnesium alkoxide intermediate, which is then protonated during the aqueous workup to give the tertiary alcohol. organic-chemistry.orglibretexts.org It is crucial to perform the reaction under anhydrous conditions, as Grignard reagents are strong bases and will react with water or other acidic protons, quenching the reagent. wikipedia.orglibretexts.orgsigmaaldrich.com

Enantioselective and Diastereoselective Synthetic Approaches to this compound and its Analogues

Since the C6 position of this compound is a stereocenter, the synthesis of enantiomerically pure forms, such as (R)-2,6-dimethyl-2-octene, requires stereocontrolled synthetic strategies. nih.gov One powerful approach is to utilize the "chiral pool," which consists of abundant, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov

For instance, (R)-citronellal, a naturally occurring monoterpene, can serve as a chiral building block. A synthetic sequence could involve the protection of the aldehyde, followed by a Wittig reaction or a related olefination to introduce the final two carbons and establish the C2-C3 double bond. Alternatively, chemoenzymatic methods can be employed to create chiral intermediates. researchgate.net Lipase-mediated resolution, for example, can separate racemic mixtures of alcohols or esters, providing enantiopure precursors for the synthesis of chiral terpenes. mdpi.com This technique relies on the enzyme's ability to selectively catalyze a reaction (e.g., acetylation) on one enantiomer, allowing for the separation of the reacted and unreacted forms. mdpi.com

Advanced Electrophilic Addition Reactions of the this compound Alkene Moiety

The carbon-carbon double bond in this compound is electron-rich due to the presence of pi (π) electrons, making it susceptible to attack by electrophiles. libretexts.org Electrophilic addition is a fundamental reaction of alkenes where the π bond is broken and two new sigma (σ) bonds are formed. libretexts.org

When an unsymmetrical reagent like a hydrogen halide (H-X) is added to the unsymmetrical double bond of this compound, the reaction proceeds with high regioselectivity. According to Markovnikov's rule, the electrophilic hydrogen atom adds to the carbon atom of the double bond that has more hydrogen atoms (C3). leah4sci.comlibretexts.org This occurs because it leads to the formation of the more stable carbocation intermediate. In this case, protonation at C3 generates a stable tertiary carbocation at C2, which is then attacked by the nucleophilic halide ion (X⁻) to yield the final product, 2-halo-2,6-dimethyloctane. leah4sci.com

In contrast, anti-Markovnikov addition can be achieved for HBr in the presence of peroxides (ROOR) or UV light. slideshare.netlibretexts.org This reaction proceeds via a free-radical mechanism. The peroxide initiates the formation of a bromine radical (Br•), which acts as the electrophile. The bromine radical adds to the less substituted carbon (C3) to form the more stable tertiary radical at C2. This radical then abstracts a hydrogen atom from HBr to form the anti-Markovnikov product, 3-bromo-2,6-dimethyloctane, and regenerate a bromine radical to continue the chain reaction. libretexts.org

| Reagent | Conditions | Addition Type | Major Product | Reference |

|---|---|---|---|---|

| HCl | Standard | Markovnikov | 2-Chloro-2,6-dimethyloctane | leah4sci.comlibretexts.org |

| HBr | Standard | Markovnikov | 2-Bromo-2,6-dimethyloctane | leah4sci.comlibretexts.org |

| HBr | Peroxides (ROOR) | Anti-Markovnikov | 3-Bromo-2,6-dimethyloctane | libretexts.org |

| H₂O | Acid catalyst (H₃O⁺) | Markovnikov | 2,6-Dimethyl-2-octanol | leah4sci.com |

Catalytic Hydrogenation and Selective Reduction Strategies for this compound

Catalytic hydrogenation is a process that adds hydrogen (H₂) across the double bond of an alkene to produce a saturated alkane. libretexts.org This addition reaction is typically exothermic, releasing heat known as the heat of hydrogenation. libretexts.org For this compound, hydrogenation results in the formation of 2,6-dimethyloctane (B150249).

The reaction requires a metal catalyst to proceed at a reasonable rate. libretexts.orglibretexts.org Commonly used catalysts include platinum (Pt), palladium (Pd), and nickel (Ni), often supported on a high-surface-area material like activated carbon (e.g., Pd/C). libretexts.orgpressbooks.pub

The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. libretexts.orglibretexts.org The H-H bond of the dihydrogen molecule is cleaved, and the hydrogen atoms bind to the metal surface. libretexts.org The alkene also complexes with the metal surface, weakening the π bond. libretexts.org Hydrogen atoms are then transferred sequentially from the metal surface to the carbon atoms of the former double bond. libretexts.org Because both reactants are bound to the catalyst surface, the hydrogen atoms are typically added to the same face of the double bond, a process known as syn-addition. libretexts.orgpressbooks.pub

| Catalyst | Description | Typical Conditions | Reference |

|---|---|---|---|

| Pd/C (Palladium on Carbon) | Common, effective, and economical heterogeneous catalyst. | H₂ gas (from balloon pressure to high pressure), room temperature, various solvents (e.g., ethanol, ethyl acetate). | pressbooks.pub |

| PtO₂ (Adams' catalyst) | Platinum dioxide, which is reduced in-situ to active platinum metal. | H₂ gas, room temperature, often used in acidic solvents. | libretexts.org |

| Raney Ni | A fine-grained solid composed mostly of nickel, very high surface area. | H₂ gas, often requires elevated temperature and pressure. | libretexts.org |

Oxidation and Strategic Functionalization of the Carbon-Carbon Double Bond in this compound

The electron-rich double bond of this compound is a key site for oxidative functionalization, allowing for the introduction of oxygen-containing functional groups and potential cleavage of the carbon skeleton.

Epoxidation: This reaction converts the alkene into an epoxide (an oxirane), a three-membered ring containing an oxygen atom. A common reagent for this transformation is a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is a concerted process where the peroxy acid delivers an oxygen atom to the double bond, forming the epoxide and a carboxylic acid as a byproduct. For this compound, this would yield 2,3-epoxy-2,6-dimethyloctane.

Dihydroxylation: This process adds two hydroxyl (-OH) groups across the double bond to form a diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or cold, dilute potassium permanganate (KMnO₄). This would produce 2,6-dimethyloctane-2,3-diol with the hydroxyl groups on the same side of the carbon chain. Anti-dihydroxylation can be accomplished via a two-step procedure: epoxidation followed by acid-catalyzed ring-opening of the epoxide with water.

Ozonolysis: This powerful reaction cleaves the double bond entirely. This compound is treated with ozone (O₃) at low temperature to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide. The ozonide is then cleaved in a workup step.

Reductive Workup: Using a reagent like dimethyl sulfide (DMS) or zinc and water (Zn/H₂O) cleaves the ozonide to produce aldehydes and/or ketones. For this compound, this would yield acetone (from the C2=C(CH₃)₂ side) and 4-methylhexanal (from the C3 side).

Oxidative Workup: Using hydrogen peroxide (H₂O₂) cleaves the ozonide to produce ketones and/or carboxylic acids. This would yield acetone and 4-methylhexanoic acid.

Polymerization Kinetics and Mechanisms Involving this compound and Related Monomers

The polymerization of this compound, a substituted acyclic terpene derivative, is a subject of scientific interest due to its potential as a bio-based monomer. The kinetics and mechanisms of its polymerization are influenced by the steric hindrance and electronic effects of its substituents. While specific kinetic data for this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar terpenes and branched α-olefins. The polymerization of such monomers can proceed through various mechanisms, including cationic, coordination, and radical polymerization, each exhibiting distinct kinetic profiles and producing polymers with different microstructures.

Cationic Polymerization

Cationic polymerization is a viable method for polymerizing alkenes with electron-donating groups, which can stabilize the resulting carbocationic propagating species. The trisubstituted nature of the double bond in this compound, along with the electron-donating alkyl groups, suggests its susceptibility to cationic polymerization. The initiation step would involve the protonation of the double bond to form a tertiary carbocation, which is relatively stable.

The propagation would then proceed by the successive addition of monomer units to the growing carbocationic chain end. However, the steric hindrance presented by the methyl groups at the 2 and 6 positions, as well as the ethyl group at the 6 position, can significantly impact the rate of propagation. This steric crowding can hinder the approach of the monomer to the active center, potentially leading to lower polymerization rates and the formation of low molecular weight polymers. Chain transfer reactions, where a proton is transferred from the growing chain to a monomer molecule or the counter-ion, are also common in cationic polymerization and can further limit the achievable molecular weight.

Coordination Polymerization

Coordination polymerization, particularly using Ziegler-Natta or metallocene catalysts, is a prominent method for the stereospecific polymerization of α-olefins. For a monomer like this compound, which is not a terminal olefin, the efficiency of traditional Ziegler-Natta catalysts might be limited. The steric bulk around the double bond can impede the coordination of the monomer to the transition metal center of the catalyst.

However, advancements in catalyst design, including the development of single-site catalysts, have enabled the polymerization of more sterically hindered olefins. The mechanism involves the coordination of the alkene to the metal center, followed by insertion into the metal-alkyl bond. The kinetics of such polymerizations are complex and depend on various factors, including the nature of the catalyst, cocatalyst, monomer concentration, and temperature. For related terpene monomers like myrcene, coordinative chain transfer polymerization (CCTP) has been investigated to control the molecular weight and microstructure of the resulting polymer. This technique utilizes a chain transfer agent to mediate the exchange of the growing polymer chain between active catalytic centers.

A kinetic study on the coordination polymerization of the related acyclic terpene, β-myrcene, using a neodymium-based catalyst system provides a useful comparison. The study revealed that the polymerization rate is influenced by temperature and the monomer-to-catalyst ratio. The data from this study can be used to infer potential kinetic behavior for structurally similar monomers.

| Temperature (°C) | Monomer Conversion (%) | Number Average Molecular Weight (Mn, g/mol) | Dispersity (Đ) |

|---|---|---|---|

| 50 | 85 | 25,000 | 1.8 |

| 60 | 92 | 28,000 | 1.7 |

| 70 | 95 | 31,000 | 1.6 |

This table is interactive. Click on the headers to sort the data.

Radical Polymerization

Free radical polymerization is a versatile method for a wide range of vinyl monomers. However, for monomers with significant steric hindrance around the double bond, such as this compound, the propagation rate constant (k_p) is expected to be low. The bulky substituents can shield the radical center, making the addition of subsequent monomer units difficult.

Furthermore, allylic hydrogen atoms, such as those on the methyl groups adjacent to the double bond in this compound, can participate in chain transfer reactions. This involves the abstraction of a hydrogen atom by the propagating radical, leading to the termination of one polymer chain and the initiation of a new, smaller one. This process can significantly reduce the molecular weight of the resulting polymer. Studies on the radical polymerization of other terpenes have shown that these side reactions are a major challenge.

Copolymerization and Reactivity Ratios

To overcome the challenges of homopolymerizing sterically hindered monomers like this compound, copolymerization with a more reactive comonomer is a common strategy. The kinetics of copolymerization are described by reactivity ratios (r1 and r2), which quantify the relative preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other comonomer (r < 1).

While specific reactivity ratios for this compound are not available, studies on the copolymerization of terpenes with conventional monomers like styrene or methyl methacrylate indicate that the terpene monomer is often less reactive. For instance, in the copolymerization of β-myrcene with styrene, the reactivity ratios would likely show a preference for the addition of styrene by both types of growing chain ends. This would result in a copolymer with a lower incorporation of the terpene monomer compared to its feed ratio.

Reactivity and Mechanistic Studies of 2,6 Dimethyl 2 Octene

Gas-Phase Reactions with Atmospheric Oxidants: Hydroxyl Radical and Ozone

In the troposphere, the chemical lifetime of alkenes like 2,6-dimethyl-2-octene is largely controlled by their reactions with key oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). The reactions with OH radicals typically dominate during the daytime, while ozonolysis can be a significant removal pathway both day and night.

While specific experimentally determined bimolecular rate constants for the gas-phase reactions of this compound with hydroxyl radicals and ozone are not extensively documented in the literature, they can be estimated with confidence using Structure-Activity Relationship (SAR) models. These models are based on large datasets of experimentally measured rate constants for a wide variety of organic compounds.

The rate of reaction is dependent on the structure of the alkene, particularly the degree of substitution around the double bond. For trisubstituted alkenes such as this compound, the reaction rates with both OH and ozone are known to be rapid. SARs predict that the reactivity of alkenes towards ozone generally follows the trend: trisubstituted > disubstituted > monosubstituted. This is due to the electron-donating effect of the alkyl groups, which increases the electron density of the double bond and makes it more susceptible to attack by electrophilic oxidants like ozone.

Based on SARs and data from structurally similar compounds, the estimated rate constants for this compound are presented in the table below, alongside experimental values for other representative alkenes for context.

| Compound | Structure | kOH (cm³ molecule⁻¹ s⁻¹) at 298 K | kO₃ (cm³ molecule⁻¹ s⁻¹) at 298 K |

|---|---|---|---|

| This compound | Trisubstituted Alkene | ~1.1 x 10⁻¹⁰ (Estimated) | ~1.2 x 10⁻¹⁵ (Estimated) |

| Isoprene (2-methyl-1,3-butadiene) | Conjugated Diene | 1.0 x 10⁻¹⁰ | 1.28 x 10⁻¹⁷ |

| trans-2-Butene | Disubstituted Alkene | 6.4 x 10⁻¹¹ | 1.2 x 10⁻¹⁶ |

| Geraniol (3,7-Dimethylocta-2,6-dien-1-ol) | Substituted Diene | 2.31 x 10⁻¹⁰ | 9.3 x 10⁻¹⁶ |

Note: Estimated values for this compound are derived from structure-activity relationships. Experimental values for other compounds are provided for comparison.

Reaction with Hydroxyl Radical (OH):

The gas-phase reaction of this compound with the OH radical is expected to proceed primarily through two pathways: OH addition to the carbon-carbon double bond and hydrogen abstraction from the C-H bonds. For alkenes, the addition pathway is typically dominant. The OH radical adds to one of the carbons of the double bond, forming a substituted alkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂), which can undergo further reactions to form a variety of oxygenated products, including carbonyls and alcohols.

Reaction with Ozone (O₃):

The reaction of this compound with ozone proceeds via the Criegee mechanism. This mechanism involves the following steps:

Initial Cycloaddition: Ozone adds across the double bond in a concerted 1,3-dipolar cycloaddition to form an unstable primary ozonide (a molozonide).

Decomposition: The primary ozonide rapidly decomposes, cleaving the C-C and an O-O bond to form two fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate.

Fate of the Criegee Intermediate: The Criegee intermediate is formed with a significant amount of internal energy. It can be collisionally stabilized or undergo unimolecular decomposition. A key decomposition pathway for Criegee intermediates derived from many alkenes is the formation of a hydroxyl radical.

For the asymmetric this compound, cleavage of the primary ozonide can occur in two ways, leading to two pairs of initial products:

Pathway A: Cleavage yields acetone and a C₇ Criegee intermediate, 4-methylheptan-2-one oxide .

Pathway B: Cleavage yields 4-methylheptan-2-one and a C₃ Criegee intermediate, propan-2-one oxide .

These initial products, particularly the reactive Criegee intermediates, will undergo further reactions in the atmosphere to produce a complex mixture of secondary products, including organic acids and secondary organic aerosol (SOA).

Photochemical Reactions and Photooxidation Pathways of this compound

Direct photolysis of simple alkenes like this compound requires high-energy ultraviolet (UV) radiation (typically wavelengths < 250 nm), which is largely filtered out by the upper atmosphere and is not a significant process in the troposphere.

However, indirect photochemical reactions, or photosensitized oxidations, are possible. In the presence of a photosensitizer (a molecule that absorbs light) and oxygen, an electronically excited state of oxygen, known as singlet oxygen (¹O₂), can be formed. Singlet oxygen is an electrophilic species that can react with electron-rich alkenes.

The most common reaction between singlet oxygen and an alkene containing an allylic hydrogen (a hydrogen atom on a carbon adjacent to the double bond) is the "ene" reaction. In this process, the singlet oxygen adds to the alkene while abstracting an allylic hydrogen, resulting in the formation of an allylic hydroperoxide with a shifted double bond. For this compound, this could lead to the formation of several isomeric hydroperoxides, which are important intermediates in atmospheric oxidation processes.

Mechanistic Insights into Electrophilic Additions and Intramolecular Rearrangements of this compound

The electron-rich double bond of this compound makes it highly susceptible to electrophilic addition reactions. In this type of reaction, an electrophile (an electron-seeking species) adds across the double bond. A classic example is the addition of a hydrogen halide like hydrogen bromide (HBr).

The mechanism proceeds in two main steps:

Electrophilic Attack and Carbocation Formation: The pi (π) electrons of the double bond attack the electrophilic hydrogen atom of HBr. This breaks the C=C π bond and the H-Br bond, forming a new C-H sigma bond and a bromide ion (Br⁻). This initial protonation step follows Markovnikov's rule , which states that the hydrogen adds to the carbon atom of the double bond that already has more hydrogen atoms. In the case of this compound, the hydrogen will add to C3, placing the positive charge on C2. This results in the formation of a highly stable tertiary carbocation (a carbocation where the positively charged carbon is bonded to three other carbon atoms). The formation of the more stable carbocation is the rate-determining step of the reaction.

Nucleophilic Attack: The bromide ion, acting as a nucleophile, attacks the electrophilic carbocation, forming a new C-Br sigma bond and yielding the final neutral product, 2-bromo-2,6-dimethyloctane.

Intramolecular Rearrangements:

Carbocation intermediates can undergo rearrangements to form more stable carbocations. These rearrangements typically involve a 1,2-shift of a hydride ion (:H⁻) or an alkyl group (:R⁻) from an adjacent carbon to the positively charged carbon.

In the electrophilic addition of HBr to this compound, the initially formed carbocation is a tertiary carbocation at the C2 position. Tertiary carbocations are among the most stable types of carbocations. A potential 1,2-hydride shift from C3 to C2 would result in a less stable secondary carbocation. Therefore, intramolecular rearrangements are not expected to be a significant pathway in this specific reaction, as the initial carbocation is already highly stable. However, in reactions involving different starting alkenes that initially form less stable secondary carbocations, such rearrangements are common if a shift can lead to a more stable tertiary carbocation.

Natural Occurrence, Biosynthesis, and Ecological Chemistry of 2,6 Dimethyl 2 Octene Analogues

Identification of 2,6-Dimethyl-2-octene and Related Isomers in Biological Matrices

This compound and its structural isomers have been identified in a variety of natural sources, spanning the plant and insect kingdoms. These discoveries have been largely facilitated by advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of volatile organic compounds from complex biological samples.

One notable occurrence is in the resin of Boswellia sacra, a tree renowned for producing frankincense. The essential oil derived from this resin contains a complex mixture of terpenes, including isomers of dimethyloctene. Additionally, the Z-isomer of 3,7-dimethyl-2-octene has been identified as a metabolite in the plant Echinops spinosus.

In the insect world, a derivative, 4-octene, 2,6-dimethyl-, [S-(Z)]-, has been found to be prevalent in the female giant water bug, Lethocerus indicus, a traditional edible insect in North-East India. Another related compound, nonane, 2,6-dimethyl, has been identified as one of the principal chemical compounds in the active fractions of the plant Mitracarpus villosus, which exhibits insecticidal properties. The presence of these compounds in such diverse organisms highlights their varied ecological significance.

Table 1: Documented Natural Occurrences of this compound and its Analogues

| Compound Name | Organism | Biological Matrix |

| This compound Isomers | Boswellia sacra | Resin/Essential Oil |

| Z-3,7-Dimethyl-2-octene | Echinops spinosus | Ethanol Extract |

| 4-Octene, 2,6-dimethyl-, [S-(Z)]- | Lethocerus indicus (Giant Water Bug) | Volatile Oil |

| Nonane, 2,6-dimethyl | Mitracarpus villosus | Active Fractions |

Elucidation of Biosynthetic Pathways for this compound Derivatives (e.g., Mevalonate (B85504) Pathway in Terpenoid Synthesis)

The biosynthesis of this compound and its analogues falls under the broader category of irregular monoterpenes. Unlike regular monoterpenes, which are formed by the head-to-tail condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), irregular monoterpenes are synthesized through non-head-to-tail condensations. The fundamental building blocks for these compounds are derived from the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. mdpi.comnottingham.ac.uk

The key step in the formation of the carbon skeleton of many irregular monoterpenes is the head-to-middle condensation of two DMAPP molecules. nih.govnih.gov This reaction is catalyzed by specific enzymes that direct the unusual coupling of these five-carbon units. While the precise biosynthetic pathway for this compound has not been fully elucidated, it is hypothesized to proceed through a similar mechanism, likely involving a lavandulyl diphosphate (LPP) intermediate, which is a known precursor for other irregular monoterpenes.

The biosynthesis of terpenoids is orchestrated by a diverse array of enzymes. The initial steps in the MVA and MEP pathways involve a series of enzymatic reactions to produce IPP and DMAPP. The subsequent condensation of these precursors is catalyzed by prenyltransferases, also known as isoprenyl diphosphate synthases (IDS). In the case of irregular monoterpenes, specialized prenyltransferases are responsible for the non-canonical condensation of two DMAPP units.

Following the formation of the initial C10 backbone, further enzymatic modifications, such as reductions, oxidations, and isomerizations, are carried out by enzymes like cytochrome P450 monooxygenases and dehydrogenases to yield the final this compound structure and its various analogues. The specific enzymes responsible for the precise tailoring of the 2,6-dimethyloctane (B150249) framework are an active area of research.

The elucidation of terpenoid biosynthetic pathways has opened up avenues for the metabolic engineering of microorganisms and plants to produce valuable terpenoid compounds. By introducing and overexpressing key genes encoding for enzymes in the terpenoid pathway, it is possible to enhance the production of specific terpenes.

Role as Chemical Signals and Semiochemicals in Natural Systems (e.g., Insect Pheromones)

This compound analogues play a significant role in chemical communication between organisms, acting as semiochemicals that mediate various ecological interactions. A prominent example is the function of these compounds as insect pheromones.

A notable instance is the sex pheromone of the parasitoid wasp Urolepis rufipes. Males of this species release 2,6-dimethyl-7-octene-1,6-diol from their rectal vesicles to attract virgin females. researchgate.netresearchgate.net This compound is synthesized via the mevalonate pathway, highlighting the insect's ability to produce this irregular monoterpenoid for reproductive purposes.

Furthermore, a related compound, 2,6-dimethyloctane-1,8-dioic acid, has been identified as a component of the copulation release pheromone of the cowpea weevil, Callosobruchus maculatus. researchgate.net This indicates that slight structural variations of the 2,6-dimethyloctane skeleton can lead to different behavioral responses in insects. The use of these compounds as specific signals for mating underscores their importance in maintaining reproductive isolation and influencing population dynamics in the insect world.

Metabolomic Profiling of this compound and its Biotransformation Products

Metabolomics, the comprehensive study of small molecule metabolites in a biological system, is a powerful tool for understanding the biochemical state and responses of an organism. The analysis of volatile organic compounds (VOCs), including terpenoids like this compound, is a specialized area of metabolomics. nih.govmst.eduebrary.net Techniques such as GC-MS are central to profiling these volatile metabolites.

Currently, there is limited specific information available on the metabolomic profiling of this compound and its biotransformation products in various organisms. However, general principles of terpenoid metabolism in insects suggest that these compounds can be modified through processes such as oxidation, reduction, and conjugation to facilitate excretion or to produce other biologically active molecules. mdpi.com Insects possess detoxification enzyme systems, including cytochrome P450s, that can metabolize ingested or endogenously produced terpenoids. frontiersin.org

The identification of a related compound, 2,6-dimethyl-7-octene-2,3,6-triol, in a metabolomics database suggests that hydroxylation is a potential biotransformation pathway for the 2,6-dimethyloctene skeleton. Further metabolomic studies are needed to fully characterize the metabolic fate of this compound in different biological systems, which will provide deeper insights into its physiological roles and ecological interactions.

Applications in Advanced Chemical Synthesis and Materials Science Utilizing 2,6 Dimethyl 2 Octene

A Versatile Building Block for Complex Organic Molecule Synthesis

The molecular architecture of 2,6-dimethyl-2-octene, featuring a trisubstituted double bond and a chiral center, makes it a valuable precursor in the synthesis of intricate organic structures. This versatility is particularly evident in the production of fine chemicals with applications in the pharmaceutical and agrochemical sectors.

Synthesis of Terpenoid-Derived Pharmaceuticals and Agrochemicals

While direct synthesis pathways from this compound to specific commercial pharmaceuticals and agrochemicals are not extensively documented in publicly available research, its structural motifs are representative of key fragments found in numerous terpenoid natural products. Terpenoids are a large and diverse class of naturally occurring organic chemicals that have shown significant potential in medicine and agriculture. The synthesis of medicinally relevant terpenes is an active area of research aimed at reducing costs and timelines for drug discovery. nih.gov

The general synthetic strategies for complex terpenes often involve the strategic coupling of smaller, chiral building blocks. The principles of asymmetric synthesis are crucial in developing agrochemicals, where often only one enantiomer of a molecule possesses the desired biological activity. acs.org For instance, the synthesis of certain fungicides has been achieved starting from related terpenoid structures like geraniol and nerol, which share structural similarities with this compound. researchgate.net These syntheses involve multi-step processes including selective oxidations and amidations to produce a range of derivatives with fungicidal properties. researchgate.net

Intermediate in the Production of Specialty Fine Chemicals

The reactivity of the double bond in this compound allows for a variety of chemical transformations, positioning it as a key intermediate in the synthesis of specialty fine chemicals. These chemicals are often produced in lower volumes but have high value and are used in niche applications. The selective synthesis of fine chemicals, such as specific dienes, can be achieved using solid acid catalysts, demonstrating the potential for converting simple olefins into more complex and valuable molecules. researchgate.net

One area where related structures find application is in the fragrance industry. For example, derivatives of dimethyl-octadiene are used in the production of perfumes and other scented products. While specific data on the direct use of this compound is limited, the broader class of dimethyl-octenes and their derivatives are recognized for their olfactory properties.

Advanced Polymer and Oligomer Synthesis Utilizing this compound as a Monomer

The presence of a polymerizable double bond in this compound makes it a candidate for the synthesis of advanced polymers and oligomers. The branched structure of the monomer can impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and mechanical characteristics.

The oligomerization of α-olefins, such as 1-octene, is a well-established industrial process for producing synthetic lubricant basestocks, often referred to as polyalphaolefins (PAOs). mdpi.com These reactions are typically catalyzed by metallocene complexes, and the choice of catalyst and reaction conditions can significantly influence the molecular weight distribution and properties of the resulting oligomers. nih.govresearchgate.net While research on the specific oligomerization of this compound is not widely published, the principles derived from studies on similar branched olefins are applicable. The steric hindrance around the double bond in this compound would likely influence its reactivity and the stereochemistry of the resulting polymer.

Research into the synthesis of advanced polymer materials is a rapidly growing field, driven by the demand for materials with tailored properties for specific applications. mdpi.com The incorporation of monomers with unique structures, such as this compound, into polymerization processes is a key strategy for developing these new materials.

Development of Novel Lubricants and High-Performance Chemical Additives

The hydrocarbon backbone of this compound makes it a suitable candidate for applications in lubricants and as a precursor for high-performance chemical additives. The branched structure can contribute to a low pour point and good thermal stability, which are desirable properties for lubricants.

The development of high-performance lubricants often involves the use of synthetic basestocks and a variety of additives to enhance properties such as lubricity, thermal-oxidative stability, and detergency. While direct application of this compound as a lubricant basestock is not common, its derivatives could serve as valuable additives. For example, the functionalization of the olefin to introduce polar groups could create molecules with surface-active properties, making them effective friction modifiers or anti-wear agents. Research has shown that derivatives of related phenols, such as 2,6-dimethylphenol, can act as effective multifunctional lubricant additives, providing antioxidant and anti-wear properties. researchgate.net

The oligomerization of higher α-olefins is a key technology for producing high-quality synthetic lubricants. mdpi.com Studies on the zirconocene-catalyzed oligomerization of 1-octene provide insights into the mechanisms and factors controlling the properties of the resulting oligomeric oils. researchgate.net These studies are relevant to understanding the potential of branched olefins like this compound in similar applications. The development of novel lubricant additives, such as those based on nano-graphene platelets and ionic liquids, highlights the ongoing innovation in this field to meet the demands of modern machinery. researchgate.net

Advanced Analytical Methodologies for 2,6 Dimethyl 2 Octene

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the unambiguous identification and structural confirmation of 2,6-dimethyl-2-octene. High-resolution techniques provide detailed information on the molecular framework, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon skeleton of a molecule. In ¹³C NMR, each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift (δ) being highly dependent on its electronic environment.

For this compound, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to the ten carbon atoms of the molecule. The chemical shifts can be predicted based on established correlation tables and computational models. The sp²-hybridized carbons of the C2=C3 double bond are expected to resonate significantly downfield (typically in the 120-140 ppm range), while the sp³-hybridized carbons of the alkyl chain will appear upfield. The presence of methyl groups and the chiral center at C6 further influences the specific chemical shifts, allowing for a complete structural assignment.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C1 (Methyl on C2) | ~25.5 | Primary (sp²) |

| C2 (Alkene) | ~131.0 | Quaternary (sp²) |

| C3 (Alkene) | ~125.0 | Tertiary (sp²) |

| C4 | ~40.0 | Secondary (sp³) |

| C5 | ~27.5 | Secondary (sp³) |

| C6 (Chiral Center) | ~37.0 | Tertiary (sp³) |

| C7 | ~29.0 | Secondary (sp³) |

| C8 | ~11.5 | Primary (sp³) |

| Methyl on C2 | ~17.5 | Primary (sp³) |

| Methyl on C6 | ~19.5 | Primary (sp³) |

Note: Data are predicted values and may vary from experimental results.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of GC with the sensitive detection and structural information provided by MS. For a volatile compound like this compound, GC-MS is the method of choice for both identification and quantification.

Upon injection into the GC, the compound is vaporized and separated from other components in the sample. The eluted compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion (M•+) undergoes fragmentation, breaking into smaller, charged pieces in a predictable and reproducible pattern.

The mass spectrum of this compound shows a molecular ion peak (M•+) at a mass-to-charge ratio (m/z) of 140, confirming its molecular formula, C₁₀H₂₀. The fragmentation pattern is key to its structural elucidation. A primary fragmentation pathway for alkenes is allylic cleavage—the breaking of a bond adjacent to the double bond—which results in a stable, resonance-stabilized carbocation. For this compound, cleavage of the C4-C5 bond is expected, leading to a prominent fragment. Other significant fragments arise from the loss of alkyl groups. Analysis of these fragments allows chemists to piece together the molecule's structure.

Table 2: Key Mass Fragments for this compound (EI-MS)

| m/z Value | Relative Intensity | Proposed Fragment Ion | Notes |

|---|---|---|---|

| 140 | Moderate | [C₁₀H₂₀]•+ | Molecular Ion (M•+) |

| 125 | Low | [M - CH₃]⁺ | Loss of a methyl group |

| 97 | Moderate | [M - C₃H₇]⁺ | Loss of a propyl group |

| 83 | High | [C₆H₁₁]⁺ | Likely from allylic cleavage |

| 70 | High | [C₅H₁₀]•+ | Further fragmentation |

| 55 | High | [C₄H₇]⁺ | Base peak often observed in similar alkenes |

| 41 | High | [C₃H₅]⁺ | Allyl cation |

Source: Analysis based on NIST Mass Spectrometry Data.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By identifying the frequencies at which a molecule absorbs (IR) or scatters (Raman) light, specific functional groups can be identified.

The IR spectrum of this compound provides a characteristic fingerprint. Key absorptions confirm the presence of both alkene and alkane features. The C-H stretching vibrations for the sp² carbons of the double bond appear at wavenumbers just above 3000 cm⁻¹, while the sp³ C-H stretches from the alkyl chain appear just below 3000 cm⁻¹. A moderately intense peak around 1670 cm⁻¹ is characteristic of the C=C stretching vibration of a trisubstituted alkene.

Raman spectroscopy is particularly sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching vibration in this compound is expected to produce a strong signal in the Raman spectrum, complementing the IR data. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability.

Table 3: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| C(sp²)-H Stretch | 3000 - 3100 | IR | Medium |

| C(sp³)-H Stretch | 2850 - 3000 | IR, Raman | Strong |

| C=C Stretch | ~1670 | IR, Raman | Medium (IR), Strong (Raman) |

| C-H Bend (CH₃, CH₂) | 1375 - 1465 | IR | Medium-Strong |

| =C-H Bend (Out-of-plane) | ~840 | IR | Medium-Strong |

Advanced Chromatographic Separation and Detection Methods

The presence of both a chiral center and a double bond in this compound means that it can exist as multiple isomers (enantiomers and geometric isomers). Advanced chromatographic techniques are essential for separating these isomers and assessing the purity of the compound.

Development of Chiral Chromatography for Enantiomeric Separation of this compound Isomers

The carbon at the C6 position in this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images: (R)-2,6-dimethyl-2-octene and (S)-2,6-dimethyl-2-octene. These enantiomers have identical physical properties, making their separation impossible with standard chromatographic methods.

Chiral chromatography is specifically designed to resolve enantiomers. This is most effectively achieved using chiral stationary phases (CSPs) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). For volatile compounds like terpene derivatives, chiral GC is a powerful technique. The most common CSPs for this purpose are derivatized cyclodextrins.

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase. The differing stability of these complexes leads to different retention times for the (R)- and (S)-isomers, allowing for their separation and quantification. The selection of the specific cyclodextrin (B1172386) derivative and the optimization of GC parameters, such as temperature programming and carrier gas flow rate, are critical for achieving baseline resolution.

Optimization of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Isomer Resolution and Purity Assessment

Beyond enantiomers, this compound can also exist as geometric (E/Z) isomers due to the arrangement of substituents around the C2=C3 double bond. The resolution of these geometric isomers, along with any potential positional isomers, is crucial for purity assessment.

High-resolution capillary GC is the preferred method for this analysis. Optimization involves several key parameters:

Stationary Phase: A polar stationary phase (e.g., those containing polyethylene (B3416737) glycol or cyanopropyl functionalities) often provides better selectivity for separating geometric isomers compared to non-polar phases.

Column Dimensions: Long, narrow-bore capillary columns (e.g., 30-60 m length, 0.25 mm internal diameter) provide the high number of theoretical plates necessary for resolving closely eluting isomers.

Temperature Programming: A slow, optimized temperature ramp can enhance the separation between isomers with very similar boiling points.

For challenging separations of alkenes, silver ion chromatography is a highly effective technique that can be implemented in both HPLC (Ag-HPLC) and column chromatography. This method utilizes a stationary phase impregnated with silver ions. The silver ions form reversible π-complexes with the double bonds of the alkene isomers. The stability of these complexes is sensitive to the steric environment around the double bond, allowing for the separation of E/Z and positional isomers that are inseparable by other means.

Hyphenated Techniques for Comprehensive Analysis of this compound in Complex Mixtures

The analysis of this compound in complex mixtures, such as essential oils, food and beverage volatiles, or petroleum fractions, presents a significant analytical challenge due to the compound's volatility and the potential for isomeric co-elution. To achieve the requisite selectivity and sensitivity, hyphenated analytical techniques are the methods of choice. These techniques combine the powerful separation capabilities of chromatography with the specific identification power of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): A Cornerstone Technique

Gas chromatography-mass spectrometry (GC-MS) is a fundamental and widely used hyphenated technique for the analysis of volatile and semi-volatile organic compounds. In this technique, the sample is first vaporized and introduced into a gas chromatograph. The components of the mixture are then separated based on their boiling points and interactions with the stationary phase of the chromatographic column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound.

For the specific analysis of this compound, the mass spectrum would be characterized by a molecular ion peak and a series of fragment ions resulting from the molecule's breakdown in the ion source. By comparing this fragmentation pattern to a spectral library, such as the NIST Mass Spectral Library, a confident identification can be made.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

When this compound is present in a solid or liquid matrix, headspace solid-phase microextraction (HS-SPME) is a valuable sample preparation technique that can be coupled with GC-MS. This solvent-free method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of the GC, where the adsorbed analytes are desorbed and transferred to the chromatographic column for separation and detection. The choice of fiber coating is critical and depends on the polarity of the target analyte. For a nonpolar compound like this compound, a nonpolar coating such as polydimethylsiloxane (B3030410) (PDMS) would be appropriate.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

In highly complex mixtures where one-dimensional GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. This technique utilizes two different chromatographic columns with orthogonal separation mechanisms (e.g., a nonpolar column followed by a polar column). The effluent from the first-dimension column is collected in discrete fractions and then rapidly re-injected onto the second-dimension column. This results in a two-dimensional chromatogram with a structured distribution of compounds, greatly improving the separation of co-eluting components. When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOFMS provides a powerful tool for the detailed characterization of complex volatile profiles, enabling the potential identification of isomers like this compound even in the presence of a vast number of other compounds.

Illustrative Research Findings

Below are representative data tables that illustrate how the results of such analyses would be presented.

Table 1: Illustrative GC-MS Data for the Analysis of a Fictional Essential Oil Containing this compound

| Retention Time (min) | Compound Name | Retention Index (RI) | Match Quality (%) | Peak Area (%) |

|---|---|---|---|---|

| 8.45 | α-Pinene | 939 | 98 | 15.2 |

| 9.12 | Camphene | 953 | 96 | 3.1 |

| 10.34 | β-Pinene | 979 | 97 | 12.8 |

| 11.58 | Limonene | 1029 | 99 | 25.4 |

| 12.72 | This compound | 1085 | 95 | 1.5 |

| 14.89 | Linalool | 1098 | 98 | 8.7 |

| 16.21 | Camphor | 1143 | 99 | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific published data for this compound in this context was not found.

Table 2: Representative Parameters for HS-SPME-GC-MS Analysis of Volatiles

| Parameter | Condition |

|---|---|

| HS-SPME | |

| Fiber | 100 µm Polydimethylsiloxane (PDMS) |

| Incubation Temperature | 60 °C |

| Incubation Time | 20 min |

| Extraction Time | 30 min |

| GC-MS | |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (1.0 mL/min) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Oven Program | 40 °C (2 min), then 5 °C/min to 280 °C (5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temperature | 230 °C |

Note: These parameters are typical for the analysis of volatile organic compounds and would be optimized for the specific application.

Theoretical and Computational Chemistry of 2,6 Dimethyl 2 Octene

Quantum Chemical Calculations on Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are standard for predicting the geometry and electronic structure of molecules. For 2,6-dimethyl-2-octene, these calculations would typically yield data on bond lengths, bond angles, and dihedral angles. Key electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would indicate its nucleophilic/electrophilic character and potential reactivity. However, no published studies provide these specific computational results for this compound.

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to explore the conformational landscape of flexible molecules over time. For this compound, with its rotatable bonds in the alkyl chain, MD simulations could reveal the preferred spatial arrangements (conformers) and the energy barriers between them. These simulations also provide insight into how the molecule interacts with itself and with other molecules in various phases. Studies on other long-chain and branched alkanes and alkenes exist, establishing the methodology, but specific conformational analyses and interaction data for this compound have not been reported. acs.org

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling can elucidate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. Alkenes typically undergo electrophilic addition reactions, and computational models could predict the regioselectivity and stereoselectivity of such reactions for an unsymmetrical alkene like this compound. While the general reactivity of alkenes is well-understood, specific computational studies predicting the pathways and energetics for reactions involving this compound are absent from the scientific literature. libretexts.orgmasterorganicchemistry.com

In Silico Design and Screening of Novel this compound Derivatives

In silico (computer-based) methods are employed to design and screen new molecules with desired properties, often for applications in materials science or drug discovery. This process involves creating a virtual library of derivatives of a parent molecule—in this case, this compound—and computationally evaluating their properties. Without a defined target application or property of interest for this compound, and given the lack of foundational research on the compound itself, any discussion on the design of its derivatives would be entirely hypothetical.

Environmental Chemistry and Fate of 2,6 Dimethyl 2 Octene

Atmospheric Degradation Mechanisms and Product Formation

Once released into the troposphere, 2,6-dimethyl-2-octene is subject to degradation by key atmospheric oxidants, primarily the hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). These reactions transform the parent compound into a variety of smaller, often more oxygenated, products.

Reaction with Hydroxyl Radicals (OH): During daylight hours, the reaction with hydroxyl radicals is the dominant atmospheric removal process for many alkenes. The degradation of this compound by OH radicals can proceed via two main pathways: OH radical addition to the carbon-carbon double bond and hydrogen atom abstraction from the allylic C-H bonds. The addition of the OH radical to the double bond is typically the faster and more significant pathway for alkenes. This addition forms a transient, energy-rich hydroxyalkyl radical, which rapidly reacts with molecular oxygen (O₂) to form a hydroxyalkyl peroxy radical (RO₂). Subsequent reactions of this peroxy radical, particularly with nitric oxide (NO), lead to the formation of an alkoxy radical (RO). The alkoxy radical can then undergo decomposition or isomerization, ultimately yielding stable products such as ketones and aldehydes.

Reaction with Ozone (O₃): Ozonolysis is a significant degradation pathway for alkenes in the atmosphere. The reaction involves the addition of ozone to the C=C double bond to form an unstable primary ozonide (a molozonide). This intermediate rapidly decomposes and rearranges to form a Criegee intermediate and a carbonyl compound. For the asymmetrically substituted this compound, this cleavage occurs at the C2-C3 double bond, leading to the formation of two primary carbonyl products. The Criegee intermediate is highly reactive and can be stabilized or decompose to form other products, including hydroxyl radicals.

Reaction with Nitrate Radicals (NO₃): During the nighttime, in the absence of sunlight to photolyze NO₂, the nitrate radical can become a significant oxidant. Similar to the OH radical, the NO₃ radical reacts with this compound primarily through addition to the double bond. This reaction forms a nitrooxy alkyl radical, which then adds O₂ to form a nitrooxy alkyl peroxy radical. Subsequent reactions of this radical can lead to the formation of stable organic nitrates, as well as various carbonyl compounds.

The table below summarizes the principal expected products from these atmospheric degradation pathways.

| Degradation Pathway | Primary Reactant | Major Expected Products | Reaction Mechanism |

|---|---|---|---|

| Photochemical Oxidation | Hydroxyl Radical (OH) | Acetone, 5-Methylheptan-2-one, various other oxygenated compounds | Addition of OH to the double bond, followed by reaction with O₂ and subsequent radical chain reactions. |

| Ozonolysis | Ozone (O₃) | Acetone, 5-Methylheptan-2-one | Cleavage of the C=C double bond via formation of a primary ozonide and a Criegee intermediate. masterorganicchemistry.comyoutube.com |

| Nighttime Oxidation | Nitrate Radical (NO₃) | Organic nitrates, various carbonyl compounds | Addition of NO₃ to the double bond, leading to nitrooxy alkyl peroxy radicals and subsequent products. acs.org |

Environmental Transport and Distribution Models for this compound

The transport and partitioning of this compound in the environment are dictated by its physical and chemical properties, such as vapor pressure, water solubility, and the octanol-water partition coefficient (log Kₒw). chemeo.com These parameters are essential inputs for environmental fate models, like fugacity models, which predict how a chemical will be distributed among air, water, soil, and biota. ascelibrary.orgnjit.edu

Volatile organic compounds (VOCs) present in wastewater can be removed through volatilization, stripping, biodegradation, and sorption to solids. njit.eduuky.edu Models have been developed to predict the fate of VOCs in wastewater treatment facilities, which are recognized as a significant source of VOC emissions. ascelibrary.orgnjit.edu

The table below presents key physicochemical properties of this compound that influence its environmental transport.

| Property | Value | Implication for Environmental Transport and Distribution |

|---|---|---|

| Molecular Formula | C₁₀H₂₀ | Provides the basis for its molecular weight and elemental composition. guidechem.com |

| Molecular Weight | 140.27 g/mol | Influences diffusion rates and gravitational settling (though minor for a gas). nih.gov |

| Octanol-Water Partition Coefficient (XLogP3-AA) | 4.6 | This high value indicates that the compound is lipophilic (fat-soluble) and hydrophobic (water-insoluble). It suggests a strong tendency to sorb to organic matter in soil and sediment and to bioaccumulate in the fatty tissues of organisms. guidechem.comnih.gov |

| Volatility | High (as a VOC) | The compound will readily partition into the atmosphere from surface water and moist soil. Atmospheric transport is the primary mechanism for long-range distribution. |

| Water Solubility | Low (predicted) | Consistent with its high log Kₒw, it is not expected to be highly soluble in water, limiting its transport in aqueous systems. |

Based on these properties, environmental models would predict that this compound released to the environment will predominantly reside in the atmosphere. If released to water or soil, volatilization would be a rapid and significant transport process. researchgate.net Due to its high log Kₒw, any compound remaining in aquatic or terrestrial systems would tend to associate with organic carbon in sediments and soils or bioaccumulate in organisms.

Bioremediation Potential and Microbial Transformation Studies

Bioremediation leverages the ability of microorganisms to break down environmental pollutants. enviro.wiki The biodegradation of hydrocarbons, including alkenes, by bacteria and fungi is a well-documented process and represents a potential natural attenuation pathway for this compound. enviro.wikinih.gov While specific studies on this compound are limited, research on structurally similar monoterpenes provides strong evidence for its potential microbial transformation. jmaps.inmdpi.comreseaprojournal.com

Microorganisms can metabolize alkenes through various enzymatic pathways, often initiated by oxygenases that introduce functional groups to make the molecule more amenable to central metabolism. enviro.wikifrontiersin.org Common initial steps include:

Oxidation at the double bond: Forming an epoxide, which can be hydrolyzed to a diol.

Hydroxylation at an allylic position: Forming an allylic alcohol.

Saturation of the double bond: Reducing the alkene to the corresponding alkane.

Studies have shown that bacteria of the genus Pseudomonas are particularly adept at degrading terpenes. For example, Pseudomonas aeruginosa has been shown to biotransform myrcene, an acyclic monoterpene, into several products, including 2,6-dimethyloctane (B150249) (the saturated analog of this compound) and α-terpineol. nih.govresearchgate.net This demonstrates that bacteria possess the enzymatic pathways to modify and degrade the carbon skeleton of this compound. The biodegradation of alkenes is a common metabolic process found in diverse microbial communities from various environments. nih.govasm.org

The following table summarizes findings from studies on the microbial transformation of related compounds.

| Microorganism | Substrate | Key Transformation Products | Relevance |

|---|---|---|---|

| Pseudomonas aeruginosa | Myrcene (acyclic monoterpene) | 2,6-Dimethyloctane, Dihydrolinalool, α-Terpineol nih.govresearchgate.net | Demonstrates the ability of bacteria to saturate the double bond and functionalize the carbon skeleton of a structurally similar compound. |

| Various Bacteria and Fungi | Alkenes (general) | Alcohols, Fatty Acids, CO₂, H₂O enviro.wiki | Alkenes are readily degraded under aerobic conditions by a wide range of microorganisms. enviro.wiki |

| Desulfatibacillum aliphaticivorans | 1-Alkenes (C₇-C₂₃) | Fatty acids nih.gov | Shows that even under anaerobic conditions, bacteria have pathways to activate and degrade long-chain alkenes. nih.gov |

These studies collectively suggest that this compound is likely susceptible to microbial degradation in environments where competent microbial communities are present, such as in contaminated soils and water. Bioremediation could therefore be a viable strategy for the cleanup of sites contaminated with this compound.

Q & A

Q. What statistical methods address variability in spectroscopic data for this compound?

- Answer : Apply multivariate analysis (PCA or PLS regression) to NMR/IR datasets to distinguish signal noise from structural features. Calibrate instruments with certified reference standards (e.g., NIST-traceable alkenes) .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.